molecular formula C7H10N4O2 B2767563 2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione CAS No. 2413876-19-2

2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione

Cat. No.: B2767563
CAS No.: 2413876-19-2
M. Wt: 182.183
InChI Key: QKYMIFUJWBTJET-UHFFFAOYSA-N
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Description

2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione is a useful research compound. Its molecular formula is C7H10N4O2 and its molecular weight is 182.183. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

A wide range of research focuses on the chemical synthesis and characterization of derivatives related to 2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione, exploring their potential in various fields. For example, the synthesis of 7-phenyldihydro- and tetrahydropyrazino-[2,3-e]-as-triazines was achieved through ring closure of 5,6-diamino-as-triazines with phenylglyoxal, exhibiting unusual methylation under acidic conditions (Tzeng et al., 1993). Similarly, the facile synthesis of [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives through a one-pot reaction using 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5(4H)-one as a building block demonstrates the versatility of these compounds in generating novel heterocyclic structures (Vahedi et al., 2010).

Reactivity and Molecular Rearrangements

Research on the reactivity and molecular rearrangements of triazine derivatives reveals the complexity and potential applications of these compounds. For instance, the study on the reactivity of 2,3,6,7-tetrahydro-7phenoxymethyl-4H-oxazolo[3,2-a]triazin-2-one-4-thione highlights different outcomes based on experimental conditions, leading to the formation of various methylated compounds and providing insights into the methylation process (Forfar et al., 1998).

Potential Biological Applications

Although the search did not directly return papers on this compound, related research on triazine derivatives and their fused structures hints at their potential in biological applications. For example, the synthesis and characterization of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one showed cytotoxic activities against various human cancer cell lines, suggesting the therapeutic potential of these compounds (El-All et al., 2016).

Molecular Interactions and Supramolecular Structures

The study on energetic multi-component molecular solids of tetrafluoroterephthalic acid with aza compounds, including triazine derivatives, emphasizes the role of hydrogen bonds and weak intermolecular interactions in forming supramolecular structures (Wang et al., 2014). This research illustrates the significance of triazine derivatives in developing materials with specific properties through supramolecular chemistry.

Properties

IUPAC Name

2-methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-10-6(12)7(13)11-3-2-8-4-5(11)9-10/h8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYMIFUJWBTJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=O)N2CCNCC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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